A-443654
Übersicht
Beschreibung
Diese Verbindung wurde aufgrund ihrer Fähigkeit, zelluläre Signalwege zu stören, die das Zellüberleben, die Proliferation und das Wachstum regulieren, weitgehend auf ihre potenziellen therapeutischen Anwendungen, insbesondere in der Krebsbehandlung, untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
A-443654 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet typischerweise die Bildung von Schlüsselzwischenprodukten, gefolgt von ihrer Kupplung und anschließenden Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen können variieren, beinhalten aber im Allgemeinen die folgenden Schritte:
Bildung des Indol-Zwischenprodukts: Die Synthese beginnt mit der Herstellung eines Indol-Zwischenprodukts durch eine Fischer-Indol-Synthesereaktion.
Kupplungsreaktion: Das Indol-Zwischenprodukt wird dann unter basischen Bedingungen mit einem Pyridinderivat gekoppelt, um die Grundstruktur von this compound zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses unter Sicherstellung hoher Ausbeute und Reinheit. Dies erfordert typischerweise die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sowie den Einsatz fortschrittlicher Reinigungsverfahren wie Chromatographie und Kristallisation .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was möglicherweise seine Aktivität verändert.
Substitution: Substitutionsreaktionen, wie z. B. nukleophile Substitution, können verwendet werden, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation hydroxyllierte Derivate ergeben, während Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Krebsforschung: Es wird verwendet, um die Rolle der AKT-Signalgebung beim Überleben und der Proliferation von Krebszellen zu untersuchen.
Neurodegenerative Erkrankungen: Forschungen haben gezeigt, dass es das Potenzial hat, den α-Synuklein-Ausdruck zu reduzieren und den Stress des endoplasmatischen Retikulums und die Autophagie in Modellen der Parkinson-Krankheit zu normalisieren.
Zellsignalisierungsstudien: This compound wird eingesetzt, um die molekularen Mechanismen der AKT-Signalgebung und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die ATP-Bindungsstelle von AKT-Kinasen bindet und so ihre Aktivität hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Zielmolekülen, die an den Überlebens- und Proliferationspfaden der Zellen beteiligt sind. Der Wirkmechanismus der Verbindung beinhaltet die Störung der Rückkopplungsregulation von AKT, was zu einer Hyperphosphorylierung an regulatorischen Stellen (Thr308 und Ser473) führt .
Wissenschaftliche Forschungsanwendungen
A-443654 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of AKT signaling in cancer cell survival and proliferation.
Neurodegenerative Diseases: Research has demonstrated its potential in reducing α-synuclein expression and normalizing endoplasmic reticulum stress and autophagy in models of Parkinson’s disease.
Cell Signaling Studies: This compound is employed to investigate the molecular mechanisms of AKT signaling and its impact on cellular processes.
Wirkmechanismus
Target of Action
A-443654 is a potent inhibitor of the Akt kinases, specifically Akt1, Akt2, and Akt3 . These kinases play a crucial role in cell signaling and are involved in the regulation of cell transformation and tumor progression . In human malignancies, their activity is often elevated .
Mode of Action
This compound binds to the ATP binding site of Akt, reversibly inhibiting kinase activity . It exhibits equal potency against Akt1, Akt2, or Akt3 within cells . It has been observed that this compound targets different components of the AKT pathway .
Biochemical Pathways
This compound affects the AKT pathway, which influences cell cycle progression . It has been found to reduce the phosphorylation of downstream proteins of Akt and promote the phosphorylation of Akt at its regulatory sites, Ser473 and Thr308 . It also normalizes the levels of mTOR, LC3-II, p62, STAU1, BiP, and CHOP, indicating its influence on autophagy and endoplasmic reticulum stress markers .
Result of Action
This compound has been shown to normalize levels of α-synuclein monomers and oligomers, as well as SNCA expression in HEK-293 cells . It also lowered SNCA expression in PD patient-derived fibroblasts and in dopaminergic neurons differentiated from PD patient-derived induced pluripotent stem cells (iPSCs) . This suggests that this compound successfully prevents α-synuclein toxicity and restores cell function .
Biochemische Analyse
Biochemical Properties
A-443654 is an inhibitor of Akt, with equal potency against all three isoforms of this kinase . It interferes with mitotic progression and bipolar spindle formation . The compound this compound interacts with Akt, leading to a decrease in the phosphorylation of Akt targets .
Cellular Effects
This compound has been shown to reduce α-synuclein expression and normalize ER stress and autophagy . It has been found to prevent α-synuclein toxicity and restore cell function . The compound this compound influences cell function by normalizing the levels of mTOR, LC3-II, p62, STAU1, BiP, and CHOP .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Akt, which leads to a decrease in the phosphorylation of Akt targets . This results in a concomitant increase in Thr 308 and Ser 473 phosphorylation of Akt in human cancer cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce α-synuclein expression over time . It also normalizes levels of both α-synuclein mRNA and α-synuclein monomers and oligomers .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, the compound has been reported to slow the progression of Akt-dependent tumors in in vivo mouse models .
Metabolic Pathways
Given its role as an Akt inhibitor, it likely interacts with the PI3K/Akt signaling pathway .
Subcellular Localization
Given its role as an Akt inhibitor, it is likely to be found in locations where Akt is present, such as the cytoplasm and the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A-443654 is synthesized through a multi-step chemical process. The synthesis typically involves the formation of key intermediates, followed by their coupling and subsequent functional group modifications. The exact synthetic route and reaction conditions can vary, but generally include the following steps:
Formation of the Indole Intermediate: The synthesis begins with the preparation of an indole intermediate through a Fischer indole synthesis reaction.
Coupling Reaction: The indole intermediate is then coupled with a pyridine derivative under basic conditions to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
A-443654 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
A-443654 ist einzigartig in seiner hohen Selektivität und Potenz gegenüber allen drei Isoformen von AKT (AKT1, AKT2 und AKT3). Ähnliche Verbindungen umfassen:
Triptolid: Ein weiterer potenter Inhibitor mit Anwendungen in der Krebstherapie.
OTS-167: Bekannt für seine Wirksamkeit bei der gezielten Behandlung von Krebsstammzellen.
This compound zeichnet sich durch seine spezifische Hemmung von AKT-Kinasen und seine breite Anwendbarkeit in verschiedenen Forschungsbereichen aus.
Eigenschaften
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTBGJGMTBHQTM-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CNC5=CC=CC=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436347 | |
Record name | A-443654 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552325-16-3 | |
Record name | A-443654 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-443654 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4UG565ZYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of A-443654?
A1: this compound is a potent and selective inhibitor of Akt kinases, specifically targeting the ATP-binding pocket of Akt1, Akt2, and Akt3. [, , , ]
Q2: How does this compound inhibit Akt kinases?
A2: this compound competitively binds to the ATP-binding site of Akt kinases, preventing ATP binding and subsequent phosphorylation of downstream substrates. [, , ]
Q3: What is the significance of Akt kinases in cancer?
A3: Akt kinases play a central role in cellular growth, survival, metabolism, and angiogenesis, processes frequently dysregulated in cancer. [, , ]
Q4: What are the downstream consequences of this compound-mediated Akt inhibition?
A4: this compound inhibits Akt-dependent signal transduction, leading to:
- Reduced cell proliferation: by inducing cell cycle arrest at the G2/M phase. [, ]
- Increased apoptosis: through activation of caspase cascades and modulation of Bcl-2 family proteins. [, , ]
- Decreased tumor growth: observed both in vitro and in vivo models. [, ]
Q5: Does this compound impact other signaling pathways besides Akt?
A5: While highly selective for Akt, this compound has been shown to indirectly influence other signaling pathways, including:
- mTOR pathway: Inhibition of Akt by this compound can lead to modulation of mTORC1 and mTORC2 activity. [, , ]
- Aurora A kinase: this compound can indirectly downregulate Aurora A kinase expression, contributing to its anti-proliferative effects. []
Q6: this compound has been observed to cause paradoxical Akt hyperphosphorylation. What is the mechanism behind this observation?
A6: Although this compound inhibits Akt kinase activity, it also induces a conformational change in Akt that renders it resistant to dephosphorylation by phosphatases. This resistance leads to the accumulation of phosphorylated Akt even in the presence of the inhibitor. [, , ]
Q7: What structural modifications of this compound have been explored?
A7: Researchers have synthesized analogs of this compound, exploring modifications to the indazole moiety, to develop analog-sensitive versions of Akt for chemical genetic studies. This approach enables the selective inhibition of specific Akt isoforms to dissect their individual functions. [, ]
Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?
A8: Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including:
- Hematological malignancies: T-cell acute lymphoblastic leukemia (T-ALL) [, ] and chronic lymphocytic leukemia (CLL) [, ]
- Solid tumors: Glioblastoma [], breast cancer [], rhabdomyosarcoma, and neuroblastoma [].
Q9: Has this compound shown efficacy in combination therapies?
A9: Yes, synergistic effects have been observed when this compound is combined with:
- DNA-damaging agents: such as doxorubicin, cisplatin, and melphalan. [, , , ]
- mTOR inhibitors: such as rapamycin. [, ]
Q10: What are the limitations of this compound as a potential therapeutic agent?
A10: Despite promising preclinical data, this compound exhibits a narrow therapeutic window, with efficacy achieved at doses close to the maximally tolerated dose. This narrow window is primarily attributed to metabolic toxicities, including hyperglycemia and weight loss. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.